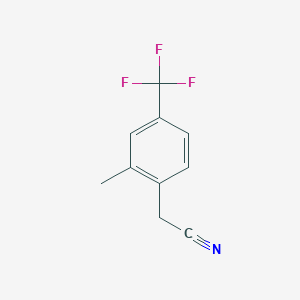

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile

Description

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile is a nitrile-containing aromatic compound characterized by a methyl group in the ortho position and a trifluoromethyl (-CF₃) group in the para position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing -CF₃ group enhances the electrophilicity of the nitrile group, while the methyl group introduces steric hindrance that may influence regioselectivity in reactions.

Properties

CAS No. |

1214332-16-7 |

|---|---|

Molecular Formula |

C10H8F3N |

Molecular Weight |

199.17 g/mol |

IUPAC Name |

2-[2-methyl-4-(trifluoromethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C10H8F3N/c1-7-6-9(10(11,12)13)3-2-8(7)4-5-14/h2-3,6H,4H2,1H3 |

InChI Key |

DLTAYXRBFBTAHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion to the desired nitrile compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

(a) 2-(3-(Trifluoromethyl)phenyl)acetonitrile

- Structure : Trifluoromethyl group in the meta position.

- Reactivity : Hydrolysis to 2-(3-(trifluoromethyl)phenyl)acetic acid is a key step in synthesizing fenfluramine, an anti-epileptic drug. The meta-CF₃ substitution reduces steric hindrance compared to ortho-methyl derivatives, facilitating nucleophilic attack during hydrolysis .

- Applications : Intermediate in API synthesis due to its balanced electronic effects.

(b) 2-(4-Hydroxyphenyl)acetonitrile

- Structure : Hydroxyl group in the para position.

- Biological Activity : Exhibits antimicrobial properties against E. coli and S. aureus (e.g., compound 8 in ). The hydroxyl group’s electron-donating nature reduces nitrile reactivity compared to -CF₃ derivatives .

(c) 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

Functional Group Variations

(a) 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

- Structure : Methoxy (-OCH₃) and trifluoroethoxy (-OCH₂CF₃) groups.

- Electronic Effects : Methoxy is electron-donating, counteracting the electron-withdrawing -CF₃ and reducing nitrile acidity. Used in fine chemical synthesis for oxygenated aromatic systems .

(b) 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile

- Structure: Nitro (-NO₂) and methoxy groups.

- Properties: Nitro group strongly withdraws electrons, increasing nitrile reactivity. Melting point: 105–106°C, higher than non-nitro derivatives due to enhanced intermolecular interactions .

- Hazard : Classified as an irritant, similar to other nitriles .

(a) 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile

- Structure : Bulky benzyloxy (-OBn) group in the ortho position.

- Steric Effects : The benzyloxy group imposes significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methyl-substituted derivatives .

(b) 2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile

- Structure : Multiple fluorine atoms alongside -CF₃.

Key Findings

- Substituent Position : Ortho-methyl groups increase steric hindrance, whereas para-CF₃ enhances electrophilicity.

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) amplify nitrile reactivity, while electron-donating groups (e.g., -OH, -OCH₃) reduce it.

- Safety : Fluorinated nitriles often require stringent handling due to toxicity, though thermal stability varies with substitution .

Biological Activity

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitrile functional group attached to a phenyl ring. Its molecular formula is C11H10F3N. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and interactions with various biological targets.

Structure and Properties

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may increase its bioavailability and interaction with biological membranes. The specific arrangement of substituents on the phenyl ring significantly influences its chemical reactivity and physical properties, making it distinct from similar compounds.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and synthesis, suggesting that this compound may play a role in pharmacological applications.

Interaction Studies

Studies focusing on interaction mechanisms have shown that this compound can bind to specific molecular targets, which is essential for understanding its viability as a drug candidate. For instance, compounds with similar structures have demonstrated significant inhibition of androgen receptors in prostate cancer cell lines, suggesting potential anti-cancer activity .

Anti-Cancer Activity

In a study evaluating novel compounds for anti-androgen activity, derivatives similar to this compound were tested against human prostate cancer cell lines (LNCaP). The results indicated that certain substitutions led to up to 90% inhibition at concentrations of 5 μM, highlighting the potential anti-cancer properties of structurally related compounds .

Fragment-Based Screening

Fragment-based screening approaches have been utilized to discover ligands that interact with specific proteins. For example, studies have shown that small molecules resembling this compound can effectively inhibit protein targets involved in chronic pain signaling pathways, demonstrating their therapeutic potential .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Hydroxy-4-(trifluoromethyl)phenylacetonitrile | 168013-75-0 | 0.85 |

| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 0.80 |

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 0.75 |

| 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 | 0.70 |

This table illustrates the structural similarities among these compounds, which may correlate with their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.